molecular formula C19H21N B14487378 (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole CAS No. 65673-87-2

(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B14487378
CAS No.: 65673-87-2
M. Wt: 263.4 g/mol
InChI Key: ARHPUJZOEOQTLT-IEBWSBKVSA-N
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Description

(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of carbazole derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

The synthesis of (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves several steps, typically starting with the preparation of the core carbazole structure. One common method involves the catalytic hydrogenation of a precursor compound under specific conditions. For example, a palladium-catalyzed hydrogenation reaction can be used to reduce a precursor compound to form the desired hexahydrocarbazole structure . Industrial production methods may involve similar catalytic processes, optimized for large-scale production.

Chemical Reactions Analysis

(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For instance, oxidation of the compound can lead to the formation of corresponding ketones or alcohols, while reduction can yield fully saturated derivatives . Substitution reactions, such as halogenation, can introduce functional groups at specific positions on the carbazole ring .

Mechanism of Action

The mechanism of action of (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be compared with other carbazole derivatives, such as 3-[(4aR,9aR)-9-benzyl-3,3-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl]propanenitrile While both compounds share a similar core structure, their unique substituents and functional groups confer different chemical and biological properties

Properties

CAS No.

65673-87-2

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

(4aR,9aR)-9-benzyl-1,2,3,4,4a,9a-hexahydrocarbazole

InChI

InChI=1S/C19H21N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12,17,19H,5,7,11,13-14H2/t17-,19-/m1/s1

InChI Key

ARHPUJZOEOQTLT-IEBWSBKVSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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